4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H10ClF3N4 and its molecular weight is 338.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function . This interaction results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria By inhibiting PPTases, the compound disrupts these pathways, leading to a decrease in the production of certain metabolites .
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable bioavailability and selective toxicity profile.
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and the thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
Biochemical Analysis
Biochemical Properties
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This enzyme is essential for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to possess antibacterial activity without causing rapid cytotoxic responses in human cells . The compound influences cell function by inhibiting the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and survival . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial PPTase. This binding inhibits the enzyme’s activity, preventing the post-translational modification essential for bacterial cell viability . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function and leading to the inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with its inhibitory effects on bacterial growth persisting over extended periods . Long-term studies have demonstrated that the compound maintains its efficacy in inhibiting bacterial PPTase, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial secondary metabolism. It interacts with enzymes such as PPTase, affecting the production of metabolites essential for bacterial growth . The compound’s inhibition of PPTase disrupts these metabolic pathways, leading to reduced bacterial proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on bacterial PPTase . The compound’s distribution is crucial for its efficacy in inhibiting bacterial growth.
Subcellular Localization
The subcellular localization of this compound is primarily within bacterial cells, where it targets PPTase . The compound’s structure allows it to be directed to specific compartments within the bacterial cell, ensuring its effective inhibition of the enzyme . This targeted localization is essential for its role in disrupting bacterial metabolic pathways and inhibiting growth.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-12-6-9(15(17,18)19)7-21-13(12)11-8-22-23(14(11)20)10-4-2-1-3-5-10/h1-8H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLGZRJRGMGEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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